molecular formula C16H13NO3 B1275327 6-(benzyloxy)-1H-indole-2-carboxylic acid CAS No. 40047-22-1

6-(benzyloxy)-1H-indole-2-carboxylic acid

Cat. No.: B1275327
CAS No.: 40047-22-1
M. Wt: 267.28 g/mol
InChI Key: LRPMQYYRQWFNIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Benzyloxy)-1H-indole-2-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The benzyloxy group at the 6-position and the carboxylic acid group at the 2-position of the indole ring make this compound particularly interesting for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(benzyloxy)-1H-indole-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available indole derivatives.

    Benzyloxy Group Introduction: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable base.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the indole derivative with carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and advanced purification techniques are often employed to achieve the desired product on a large scale.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are employed.

Major Products:

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

    Reduction: Carboxylic acid reduction can produce 6-(benzyloxy)-1H-indole-2-methanol.

    Substitution: Electrophilic substitution can introduce various functional groups onto the indole ring.

Scientific Research Applications

6-(Benzyloxy)-1H-indole-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the study of indole derivatives’ biological activities, including their role in cell signaling and metabolism.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    6-Benzyloxyindole: Lacks the carboxylic acid group, making it less polar and potentially less reactive.

    1H-Indole-2-carboxylic acid: Lacks the benzyloxy group, affecting its solubility and reactivity.

    6-Benzyloxy-1-boc-indole-2-boronic acid: Contains a boronic acid group, which can participate in different types of reactions compared to the carboxylic acid group.

Uniqueness: 6-(Benzyloxy)-1H-indole-2-carboxylic acid is unique due to the presence of both the benzyloxy and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

6-phenylmethoxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-16(19)15-8-12-6-7-13(9-14(12)17-15)20-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPMQYYRQWFNIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408486
Record name 6-(benzyloxy)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40047-22-1
Record name 6-(benzyloxy)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 6-benzyloxyindole-2-carboxylate (EXAMPLE 247, 3.77 g) is dissolved in 33.5 ml of dioxane and 3.35 ml of water is added. Then solid potassium hydroxide (0.9 g) is added and the reaction is heated to 50° for 6 hr. Then a further 0.9 g of potassium hydroxide is added and the reaction is stirred at 20°-25° for 72 hr and heated at 50° a further 4 hr. Then it is cooled to 20°-25° and acidified to pH 4-5 with 2N hydrochloric acid. The reaction is extracted with methanol/chloroform (10/90, 3 times) and the extracts are dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to provide the title compound.
Quantity
3.77 g
Type
reactant
Reaction Step One
Quantity
33.5 mL
Type
solvent
Reaction Step One
Name
Quantity
3.35 mL
Type
reactant
Reaction Step Two
Quantity
0.9 g
Type
reactant
Reaction Step Three
Quantity
0.9 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Customer
Q & A

Q1: What is the significance of the structural modifications made to 6-(benzyloxy)-1H-indole-2-carboxylic acid in the study? How do these modifications relate to the observed Pyricularia oryzae inhibitory activity?

A1: The research [] focuses on synthesizing derivatives of this compound, specifically focusing on modifications at the carboxylic acid group. The study explored the introduction of a furfuryl group, followed by further modifications like reduction, reductive amination, and Knoevenagel condensation. These modifications aimed to optimize the interaction of the resulting compounds with their biological target within Pyricularia oryzae.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.